乙硫酸钠

描述

Sodium ethanethiolate is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in synthesis. It is known to react with different substrates to yield a variety of products, which can be influenced by the nature of the substituents present in the reacting molecules.

Synthesis Analysis

The synthesis of novel heterocycles using sodium ethanethiolate has been reported, where it reacts at the S-2 position of substituted 1,2-dithiole-3-thiones. The presence of specific substituents, such as a pyrimidinyl group, can significantly alter the reaction pathway, leading to the formation of new heterocyclic compounds . Additionally, sodium ethanethiolate has been utilized in the demethylation of dimethyl phosphonate esters, providing an improved method for synthesizing 5′-methylene substituted 2′,5′-deoxyribonucleotides without causing unwanted isomerization .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of sodium ethanethiolate, they do provide insights into the structures of related sodium complexes. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been characterized, revealing the octahedral coordination of the sodium ion . This information, although not directly about sodium ethanethiolate, can give a general idea of how sodium ions might interact with organic ligands in a complex.

Chemical Reactions Analysis

Sodium ethanethiolate's reactivity has been explored in the context of dehydrosulfurization reactions. For example, the dehydrosulfurization of ethanethiol over alkali metal zeolite catalysts has been studied, with the sodium ion playing a crucial role in the catalytic activity. The reaction products and mechanisms are influenced by the type of zeolite and the nature of the active sites, which include the alkali metal ions and the oxygen anion of the zeolite's skeletal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium complexes have been investigated through photoionization mass spectrometry and ab initio molecular orbital methods. These studies provide insights into the bond dissociation energies, ionization energies, and the effects of sodium complexation bonding on these properties. Although these studies focus on complexes of sodium with methanol and 1,2-ethanediol, they highlight the interplay between sodium bonding and intramolecular hydrogen bonding, which could be relevant to understanding the properties of sodium ethanethiolate .

科学研究应用

反应性和新型杂环合成

乙硫酸钠在 S-2 位置与取代的 1,2-二硫醇-3-硫酮反应,根据取代基产生各种产物。当存在嘧啶基取代基时,此反应特别显着,因为它产生了以前未报道合成的,一种新型杂环 (Largeron, Martens, & Fleury, 1987)。

有机硫化合物的催化裂化

乙硫酸钠参与了在各种碱金属沸石催化剂上乙硫醇的脱氢硫化。研究发现,钠沸石的催化活性取决于所用沸石的类型,对脱氢硫化产物有显着影响 (Sugioka, Kamanaka, & Aomura, 1973, 1976)。

核苷酸的改进合成

已经开发出一种使用乙硫酸钠对二甲基膦酸酯进行脱甲基的新方法。该方法提供了一种改进的 5'-亚甲基取代的 2',5'-脱氧核苷酸合成,避免了核苷二甲基膦酸酯脱甲基过程中的 1'-α-变构 (Li, Piccirilli, & Greene, 2023)。

在沸石上的转化

在沸石的钠和氢形式上乙硫醇转化的研究表明,布朗斯台德酸位点在消除反应中具有催化活性。钠离子在烷基自由基的转化中起作用,吸附的硫化氢增强了向芳烃的转化 (Ziolek, Decyk, Derewinski, & Haber, 1989)。

自由基和亲核加成

已经研究了乙硫酸钠在自由基和亲核加成反应中的作用。它在硫醇加成到乙氧基乙炔期间形成 1-乙氧基-1-(乙硫基)乙烯等化合物中起关键作用 (Alkema & Arens, 1960)。

核糖核苷酸还原酶失活机制

乙硫酸钠已用于研究某些核苷酸对大肠杆菌核糖核苷酸还原酶的失活机制。它在这些反应中充当保护剂,提供了对酶氢转移机制的见解 (Ator & Stubbe, 1985)。

乙硫醇的催化氧化

四磺酞酞菁钠钴 (II) 已被用来将乙硫醇氧化成二乙基二硫化物,展示了乙硫酸钠在氧化反应中的潜力及其在美罗克斯® 脱硫工艺等过程中的应用 (Scott, Myers, Hill, & Omadoko, 2019)。

稳定同位素稀释测定

乙硫酸钠在食品中定量挥发性气味剂的稳定同位素稀释测定中发挥作用,例如在榴莲果肉分析中。它的使用证明了在复杂食品基质中精确测量气味剂的潜力 (Li, Schieberle, & Steinhaus, 2016)。

安全和危害

Sodium Ethanethiolate is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is advised .

Relevant Papers One relevant paper discusses the cooperativity and intermediates in the equilibrium reactions of Fe (II,III) with ethanethiolate in N-methylformamide (NMF) solution . The paper provides insights into the reaction of FeCl2 or FeCl3 with Sodium Ethanethiolate .

属性

IUPAC Name |

sodium;ethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUDPQVDAASMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

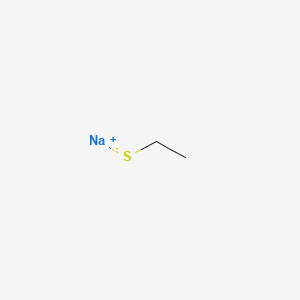

CC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-08-1 (Parent) | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001001774 | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystals with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Sodium ethanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium ethanethiolate | |

CAS RN |

811-51-8 | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanethiol sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)